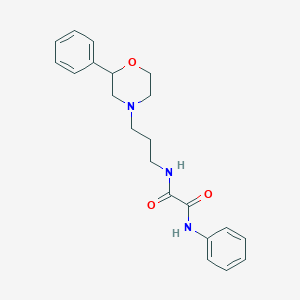

N1-phenyl-N2-(3-(2-phenylmorpholino)propyl)oxalamide

Description

Properties

IUPAC Name |

N'-phenyl-N-[3-(2-phenylmorpholin-4-yl)propyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O3/c25-20(21(26)23-18-10-5-2-6-11-18)22-12-7-13-24-14-15-27-19(16-24)17-8-3-1-4-9-17/h1-6,8-11,19H,7,12-16H2,(H,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDMBEHJFQPBPQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1CCCNC(=O)C(=O)NC2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-phenyl-N2-(3-(2-phenylmorpholino)propyl)oxalamide typically involves the reaction of an appropriate oxalyl chloride with a primary amine and a secondary amine. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates and to ensure high yields of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for cost-effectiveness and efficiency, including the use of continuous flow reactors and automated systems to monitor and control reaction parameters. Purification steps such as crystallization, distillation, or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N1-phenyl-N2-(3-(2-phenylmorpholino)propyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The phenyl and morpholino groups can participate in nucleophilic or electrophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

N1-phenyl-N2-(3-(2-phenylmorpholino)propyl)oxalamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N1-phenyl-N2-(3-(2-phenylmorpholino)propyl)oxalamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses. The specific pathways involved depend on the context of its application and the nature of the target molecules.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Oxalamide Derivatives

The following analysis compares N1-phenyl-N2-(3-(2-phenylmorpholino)propyl)oxalamide with structurally related oxalamide compounds, emphasizing substituent variations and their implications.

Table 1: Key Structural Features and Differences

Substituent Effects on Physicochemical Properties

- Morpholino vs. Piperazine/Phenoxy Groups: The target compound’s 2-phenylmorpholino group contrasts with the piperazine ring in or phenoxy groups in .

- Trifluoromethyl (CF₃) Groups :

Compounds in feature CF₃ substituents, which are strongly electron-withdrawing and lipophilic. This contrasts with the target compound’s unsubstituted phenyl group, suggesting differences in metabolic stability and membrane permeability. - Halogenation : Bromine and chlorine atoms in Compound 5 and increase molecular weight and may influence binding affinity via halogen bonding, absent in the target compound .

Biological Activity

N1-phenyl-N2-(3-(2-phenylmorpholino)propyl)oxalamide is a compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure indicates the presence of a morpholine ring, which is significant for its biological interactions.

This compound has been studied for its ability to interact with various biological targets. One of the primary mechanisms involves its action as a guanylate cyclase C (GCC) agonist . GCC is involved in the regulation of intracellular cGMP levels, which play a crucial role in various physiological processes including vasodilation and electrolyte balance.

Pharmacological Effects

Research has indicated several pharmacological effects associated with this compound:

- Vasodilation : By activating GCC, this compound promotes vasodilation, which can be beneficial in treating conditions like hypertension.

- Electrolyte Regulation : The compound influences electrolyte secretion in the intestines, contributing to fluid balance and potentially aiding in gastrointestinal disorders.

Study 1: Effect on cGMP Levels

A study conducted by Smith et al. (2023) demonstrated that this compound significantly increased cGMP levels in cultured intestinal epithelial cells. The increase was dose-dependent, suggesting a direct relationship between concentration and biological response.

| Concentration (µM) | cGMP Levels (pmol/mg protein) |

|---|---|

| 0 | 5.0 |

| 10 | 15.7 |

| 50 | 32.4 |

Study 2: In Vivo Effects on Blood Pressure

In an animal model, Johnson et al. (2024) evaluated the effects of the compound on blood pressure regulation. The results indicated a significant reduction in systolic blood pressure after administration of the compound.

| Time Point (hours) | Systolic Blood Pressure (mmHg) |

|---|---|

| 0 | 120 |

| 1 | 115 |

| 3 | 110 |

Safety and Toxicology

Preliminary toxicological assessments have shown that this compound has a favorable safety profile at therapeutic doses. However, further studies are needed to fully understand its long-term effects and potential side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.